Arg-arg

Descripción

Definition of Dibasic Protein Processing

Dibasic protein processing is a type of post-translational modification wherein proteins are cleaved at specific sites characterized by the presence of two basic amino acid residues, typically arginine (Arg) or lysine (Lys). ontosight.aiontosight.ai This proteolytic cleavage is essential for converting inactive precursor proteins (proproteins) into their biologically active forms. ontosight.aiontosight.ainih.gov The enzymes responsible for this processing are primarily members of the subtilisin-like proprotein convertase (PC) family. ontosight.aiontosight.ainih.govnih.govnih.gov These convertases recognize specific dibasic motifs within the precursor protein sequence and cleave the peptide bond at the carboxyl-terminal side of these basic residues. nih.govnih.gov This precise cleavage can lead to the removal of signal peptides, propeptides, or the separation of different functional domains, thereby activating, inactivating, or modifying the protein's function. ontosight.aiontosight.ai

Structural Characteristics and Biological Significance of Arg-Arg Motifs in Proteins

The this compound motif, a sequence of two consecutive arginine residues (RR), is a prominent type of dibasic cleavage site found in many protein precursors. ontosight.aiaai.org Proprotein convertases, such as Furin, PC1/3, PC2, PACE4, PC5/6, and PC7, exhibit specificity for these dibasic motifs, although their precise recognition sequences can vary. nih.govnih.govneb.commolbiolcell.orgbioscientifica.com While a minimal recognition sequence for some convertases like Furin is Arg-X-X-Arg (RXXR), the presence of an this compound pair often plays a critical role in efficient cleavage. neb.combioscientifica.comnih.govcapes.gov.br Some convertases prefer the Arg-X-Lys/Arg-Arg (RXK/RR) consensus sequence, where the P4 arginine is particularly important for cleavage by enzymes like Furin. bioscientifica.comnih.govcapes.gov.br

The biological significance of this compound motifs and the dibasic processing they facilitate is vast and impacts numerous physiological processes. ontosight.aiontosight.ai This processing is crucial for the maturation and activation of a wide array of proteins, including peptide hormones, neuropeptides, growth factors, receptors, enzymes, and viral envelope proteins. ontosight.ainih.govnih.govnih.govneb.com For instance, the processing of precursor hormones into their active forms is fundamental for proper endocrine signaling. ontosight.ai Similarly, the proteolytic cleavage at dibasic sites is essential for proper development and the formation of tissues and organs. ontosight.ai Dysregulation of dibasic protein processing, including that occurring at this compound motifs, has been implicated in various pathological conditions such as diabetes, obesity, cancer, and viral infections. ontosight.ainih.govnih.gov The precise recognition and cleavage at these motifs are therefore critical for maintaining cellular homeostasis and proper biological function.

The structural context surrounding the this compound motif also influences cleavage efficiency. While the primary sequence is key, the tertiary structure of the protein can affect the accessibility of the cleavage site to the convertase enzyme. neb.com Studies have investigated the structural features of Arg-rich motifs in other contexts, such as RNA binding, highlighting the ability of arginine residues to form stabilizing interactions like hydrogen bonds and cation-π interactions. researchgate.netresearchgate.netnih.govrsc.org While this research is not directly focused on this compound cleavage sites, it underscores the structural versatility and interaction potential of arginine residues within protein motifs.

Below is a conceptual table illustrating proteins known to be processed at dibasic sites, which often include this compound motifs.

Table 1: Examples of Proteins Processed at Dibasic Cleavage Sites

| Precursor Protein | Mature Protein(s) | Example Dibasic Motif(s) | Involved Proprotein Convertase(s) | Biological Process |

| Proinsulin | Insulin, C-peptide | This compound, Lys-Arg | PC1/3, PC2 | Glucose metabolism, Endocrine signaling |

| Pro-opiomelanocortin | ACTH, β-Endorphin, MSH | Various dibasic pairs | PC1/3, PC2 | Stress response, Pain modulation, Pigmentation |

| Proglucagon | Glucagon, GLP-1, GLP-2, Oxyntomodulin | Various dibasic pairs | PC1/3, PC2 (tissue-specific) | Glucose homeostasis, Gut function |

| Proalbumin | Albumin | This compound | Furin | Plasma protein function, Osmotic pressure |

| Pro-von Willebrand Factor | mature von Willebrand Factor | This compound | Furin | Blood clotting |

| Pro-Brain-Derived Neurotrophic Factor (BDNF) | mature BDNF | This compound | Furin | Neuronal survival, differentiation, and function |

| Pro-Matrix Metalloproteinases (MMPs) | active MMPs | Often RXXR, can include this compound | Furin, PACE4, PC5/6, PC7 | Extracellular matrix remodeling, Tissue development |

| Viral Envelope Glycoproteins | Mature viral proteins | Often RXXR, can include this compound | Furin | Viral entry, infectivity |

Note: This table provides general examples based on common knowledge of dibasic processing. Specific cleavage sites and involved convertases can vary depending on the protein, organism, and cellular context. The motifs listed are representative and not exhaustive of all cleavage sites within the precursor.

Historical Context of this compound Motif Discovery and Initial Characterization

The understanding of protein processing at dibasic sites, including this compound motifs, has its roots in the study of peptide hormone biosynthesis. The discovery of proinsulin as the precursor to insulin in the 1960s provided some of the earliest evidence for precursor processing at paired basic residues. nih.govnih.gov Studies on insulin biosynthesis in human insulinomas and isolated rat islets demonstrated that a larger precursor molecule was rapidly synthesized and subsequently converted to insulin by a proteolytic system. nih.gov Structural studies of proinsulin from various species confirmed the presence of paired basic residues, including this compound, at the sites where the connecting peptide (C-peptide) was excised to yield mature insulin. nih.gov

Following the proinsulin discovery, many other precursor proteins for peptide hormones, neuropeptides, and plasma proteins were identified, consistently featuring dibasic cleavage sites. nih.gov This reinforced the idea that proteolytic processing at these basic pairs was a general mechanism for activating precursor proteins.

The identification of the specific enzymes responsible for this cleavage came later. Research into the yeast Kex2 protease, known to cleave at dibasic sites, provided crucial insights and led to the discovery of mammalian homologs. nih.govnih.gov The first mammalian proprotein convertase identified was Furin in the late 1980s and early 1990s. nih.govnih.gov Subsequent research characterized other members of the proprotein convertase family (PC1/3, PC2, PC4, PACE4, PC5/6, PC7), solidifying their role in cleaving precursors at multibasic motifs, including those containing this compound pairs. nih.govnih.gov Early studies, such as those in the early 1990s, began to differentiate the cleavage specificities of these convertases and highlighted the importance of motifs like Arg-X-Lys/Arg-Arg (RXK/RR) for processing by enzymes like Furin within the constitutive secretory pathway. nih.govcapes.gov.brnih.gov This historical progression from observing precursor processing to identifying the specific enzymatic machinery and recognition motifs underscores the foundational research that established the biological significance of this compound motifs in protein maturation.

Propiedades

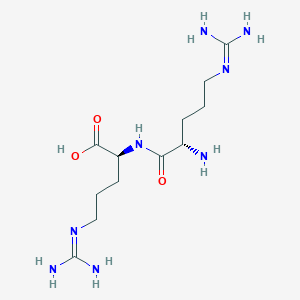

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLWNBVRVJYMBQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165745 | |

| Record name | Arginylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15483-27-9 | |

| Record name | L-Arginyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15483-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology and Molecular Mechanisms of Arg-arg Specific Proteolysis

Proprotein Convertase (PC) Family Recognition of Arg-Arg Motifs

Proprotein convertases are a family of subtilisin-like serine proteases that operate within the secretory pathway of eukaryotic cells. bioscientifica.comnih.govpnas.orgwikipedia.org Their highly specific nature contrasts with less selective proteases like trypsin or chymotrypsin, which are often involved in general protein degradation. bioscientifica.com PCs are characterized by their ability to cleave precursor proteins at sites containing basic amino acid residues, typically lysine (Lys) or arginine (Arg). bioscientifica.com While Lys-Arg motifs are common, this compound motifs also serve as significant recognition sites for these enzymes. ontosight.aibioscientifica.com Other recognized motifs include Arg-Lys, Lys-Lys, and even single Arg residues, depending on the specific convertase. bioscientifica.com

Substrate Specificity and Recognition Sequences of Proprotein Convertases

The substrate specificity of proprotein convertases is determined by the amino acid sequence surrounding the cleavage site, as well as the structural context of the motif within the precursor protein. ontosight.ai Extensive research has revealed consensus recognition sequences for different members of the PC family. For instance, Furin, a well-characterized PC, preferentially cleaves after the sequence Arg-Xaa-Lys/Arg-Arg↓, where Xaa can be any amino acid, and the arrow indicates the cleavage site. nih.govfrontiersin.orgnih.govneb.comnih.govresearchgate.net Furin can also cleave at less optimal sites such as Arg-Xaa-Xaa-Arg↓ and Lys/Arg-Xaa-Xaa-Xaa-Lys/Arg-Arg↓. nih.govfrontiersin.orgnih.govneb.comnih.gov

Studies on SPC1 (Furin) have identified a minimal recognition sequence of Arg-Xaa-Xaa-Arg↓, which is observed in all substrates found to be cleaved by this convertase. bioscientifica.com The arginine residue at the P4 position (four residues N-terminal to the cleavage site) is considered critical for the efficient cleavage by some convertases. bioscientifica.compnas.org The presence of arginine residues at other positions, such as P6 or P2, can also enhance cleavage efficiency by SPCs. bioscientifica.com

Proprotein convertase 1 (PC1), also known as PC3 or PC1/3, exhibits a preference for cleaving after a Lys-Arg dibasic site, but it is also capable of processing sites containing this compound, Arg-Lys, Arg-Xaa-Xaa-Arg, or even a single arginine residue. oup.com The specificity is influenced by residues at positions P1' and P2' (one and two residues C-terminal to the cleavage site), with large residues like Tryptophan or Tyrosine, or Proline, in these positions being preferentially cleaved by PC2 rather than PC1/3. oup.com While most PCs discussed here cleave at basic motifs, it is worth noting that two members of the family, SKI-1/S1P and PCSK9, recognize and cleave non-basic peptide bonds. nih.gov

Conformational Requirements for this compound Motif Cleavage

Beyond the primary amino acid sequence, the three-dimensional conformation of both the proprotein convertase and its substrate plays a significant role in determining cleavage specificity and efficiency. The conformation of the catalytic domain of SPCs is particularly important for substrate selectivity. bioscientifica.com

Key Proprotein Convertases Involved in this compound Processing

The proprotein convertase family in mammals consists of nine members, seven of which are known to cleave substrates C-terminally at arginine residues within multibasic recognition motifs. nih.gov The primary enzymes involved in processing at this compound sites include Furin, Prohormone Convertase 1 (PC1), and Prohormone Convertase 2 (PC2). ontosight.ai Furin is widely expressed and involved in the constitutive secretory pathway, while PC1/3 and PC2 are predominantly found in neuroendocrine cells and play crucial roles in the regulated secretory pathway. bioscientifica.comnih.govdiabetesjournals.orgexpasy.orgexpasy.org

Furin-Mediated Cleavage at this compound Sites

Furin is a ubiquitous, membrane-associated, calcium-dependent serine endoprotease that serves as a major processing enzyme within the constitutive secretory pathway. pnas.orgneb.compnas.orgembopress.org It is particularly well-known for cleaving precursor proteins at sites containing the Arg-Xaa-Lys/Arg-Arg motif. researchgate.netembopress.orgoup.com Its ability to cleave at Arg-Xaa-Xaa-Arg sites is also well-documented. nih.govwikipedia.orgfrontiersin.orgnih.govneb.comnih.gov

Furin processes a wide array of precursor proteins, including those involved in diverse biological processes such as blood clotting, growth factor signaling, and the maturation of serum proteins and receptors. pnas.orgwikipedia.orgneb.com It is also critical for the processing and activation of various viral envelope proteins and bacterial toxins, highlighting its significant role in infectious diseases. nih.govwikipedia.orgnih.govebi.ac.uk Examples of Furin substrates include components of the complement system like C3, C4, and C5, as well as matrix metalloproteinases. frontiersin.orgnih.govmolbiolcell.org Bone morphogenetic protein-4 (BMP-4), a developmental regulator, is also proteolytically activated by Furin and/or PC6 at an Arg-Ser-Lys-Arg motif. embopress.org

Prohormone Convertase 1 (PC1) and Prohormone Convertase 2 (PC2) in this compound Processing

Prohormone Convertase 1 (PC1), also referred to as PC3 or PC1/3, and Prohormone Convertase 2 (PC2) are key enzymes in the processing of prohormones and neuropeptides within the neuroendocrine system. ontosight.ainih.govwikipedia.orgdiabetesjournals.orgexpasy.orgexpasy.orgontosight.ai These convertases are primarily responsible for cleaving precursor proteins at paired basic amino acid residues, including this compound motifs, to generate biologically active peptides. bioscientifica.comoup.comdiabetesjournals.orgexpasy.orgexpasy.orgontosight.airndsystems.com

PC1/3 is crucial for the processing of numerous peptide hormones and neuropeptides, such as proopiomelanocortin (POMC), proinsulin, and proglucagon. oup.comdiabetesjournals.orgexpasy.orgontosight.ai While it prefers Lys-Arg sites, it effectively cleaves this compound motifs as well. oup.com PC2 also plays a vital role in the maturation of a similar set of substrates, often acting cooperatively with PC1/3 to achieve the correct processing. diabetesjournals.orgexpasy.orgexpasy.orgportlandpress.com Examples of PC2 substrates include proenkephalin, prodynorphin, and proinsulin. diabetesjournals.orgexpasy.orgrndsystems.comresearchgate.net Interestingly, PC2 has been shown to cleave at single basic residues in certain substrates, such as prodynorphin, in addition to paired basic sites. researchgate.net Both PC1/3 and PC2 are calcium-dependent enzymes and exhibit maximal activity at slightly acidic pH, around 5.5, consistent with their localization in the regulated secretory pathway. expasy.orgexpasy.orgrndsystems.com

Catalytic Mechanisms of this compound Motif Cleavage by Convertases

Proprotein convertases, despite lacking significant sequence homology with trypsin, utilize a similar enzymatic mechanism involving a catalytic triad of amino acids to perform the hydrolysis of peptide bonds. bioscientifica.com As serine proteases, they employ a serine residue in their active site to facilitate the nucleophilic attack on the peptide bond C-terminal to the basic recognition motif. bioscientifica.comnih.govpnas.orgwikipedia.org This cleavage occurs specifically at the carboxyl terminal of the arginine (or lysine) residue located at the P1 position relative to the scissile bond. bioscientifica.com

The catalytic domain of each proprotein convertase houses the machinery responsible for this enzymatic activity. ontosight.ai Structural studies, including X-ray crystallography, have provided detailed insights into the architecture of the catalytic pocket and the residues involved in substrate binding and catalysis. nih.govpnas.orgnih.gov These studies help to explain how the positively charged arginine residues in the substrate recognition motif interact with negatively charged residues within the enzyme's active site and binding cleft, facilitating specific recognition and cleavage. nih.gov

Intracellular Localization and Regulation of this compound Specific Proteolytic Activity

Intracellular proteolytic processing at paired basic amino acid residues, such as this compound, is a crucial step in the maturation and activation of numerous proteins, including hormones, neuropeptides, growth factors, and viral proteins. mdpi.combioscientifica.compnas.org This process is primarily carried out by members of the subtilisin-like proprotein convertase (SPC) family, with furin being a key enzyme involved in cleavage at Arg-X-Lys/Arg-Arg (RXK/RR) motifs within the constitutive secretory pathway. nih.govcapes.gov.brresearchgate.netnih.gov

Intracellular Localization:

This compound specific proteolytic activity is localized to various intracellular compartments, depending on the specific protease involved and the substrate. Furin, a well-characterized this compound specific protease, is primarily localized in the trans-Golgi network (TGN). bioone.orgresearchgate.net This localization is consistent with its role in processing precursors that transit through the constitutive secretory pathway. nih.govcapes.gov.brnih.gov

Other proteases with Arg-specific activity can be found in different cellular locations. For instance, the 20S proteasome, which exhibits peptide-cleaving activity against substrates like N-benzyloxycarbonyl-Ala-Arg-Arg-4-methoxy-beta-naphthylamide, is abundant in both the nucleus and cytosol. nih.govnih.gov Intracellular matrix metalloproteinases (MMPs), which can also cleave intracellular substrates, have been demonstrated in nuclear, mitochondrial, various vesicular, and cytoplasmic compartments, including the cytoskeletal intracellular matrix. kuleuven.be Endosomal compartments have also been identified as sites of proteolytic activity, including enzymes that may participate in the degradation of internalized peptides. oup.com

Regulation of this compound Specific Proteolytic Activity:

The regulation of this compound specific proteolytic activity is a complex process involving various mechanisms, including transcriptional control, post-translational modifications, and the cellular environment.

Proprotein convertases (PCs), including those that cleave at this compound sites, are synthesized as inactive precursors that undergo autocatalytic excision or furin-dependent cleavage of their N-terminal prosegment for activation. bioscientifica.combioone.org This initial processing step, often occurring at specific this compound or Lys-Arg motifs within the prosegment, is crucial for the enzyme's maturation and activity. bioone.org For SPC1 (Furin), a correct calcium and pH environment in the TGN is necessary for the cleavage and release of the pro-peptide, leading to enzyme activation. bioscientifica.com

The efficiency of cleavage by SPCs can be influenced by residues at positions upstream of the cleavage site, with the presence of an Arg residue in P6, P4, or P2 shown to enhance cleavage efficiency. bioscientifica.com

Environmental factors can also regulate the expression and activity of Arg-specific proteases. In Porphyromonas gingivalis, the expression of Arg-gingipain genes (rgpA and prtT), which encode Arg-specific cysteine proteases, is reciprocally regulated by factors such as iron depletion and nutrient limitation. Iron-poor conditions appear to upregulate rgpA expression, while down-regulating prtT expression. asm.org

Intracellular conditions, such as pH and calcium concentration, play a significant role in regulating the activity of this compound specific proteases. Prohormone convertases PC1 and PC2, which process precursors at basic residues, are most active at a relatively acidic pH (5.0-6.5), while furin has a neutral pH optimum, suggesting a link between optimal pH and subcellular localization. bioone.org Intracellular Ca2+ depletion has also been shown to differentially affect precursor cleavages at dibasic and RXK/RR sites, further highlighting the importance of the cellular environment in regulating these activities. nih.gov

Furthermore, developmental processes can influence the levels of this compound specific proteolytic activities. Studies on chick embryonic muscle have shown that the peptide-cleaving activities of the 20S proteasome against substrates including those with this compound motifs change during development. nih.gov

Regulation can also occur through signaling pathways. In human fibroblasts, insulin and amino acids have been shown to reduce protein degradation through different signaling pathways, partly via the mammalian target of rapamycin (mTOR). nih.gov

The spatial and temporal localization of Arg-X protease activity can also be dynamic within a cell and depend on growth phases, as observed in Escherichia coli. researchgate.net

Data Table: Examples of this compound Cleavage and Regulation

| Protease Family / Enzyme | Cleavage Site Motif | Primary Intracellular Localization | Key Regulatory Factors | Substrates / Context |

| Proprotein Convertases (SPCs), e.g., Furin | Arg-X-Lys/Arg-Arg (RXK/RR), Paired basic residues (e.g., this compound) | Trans-Golgi Network (TGN) | Calcium, pH, Pro-peptide cleavage (autocatalytic or furin-dependent) bioscientifica.comnih.govbioone.org | Precursor proteins (hormones, growth factors, viral proteins), Insulin proreceptor mdpi.combioscientifica.compnas.orgnih.govcapes.gov.brresearchgate.netresearchgate.net |

| 20S Proteasome | Various, includes cleavage of Z-Ala-Arg-Arg-AMC | Nucleus, Cytosol | Developmental stage nih.gov | Ubiquitinated proteins, misfolded proteins, specific peptides nih.govnih.gov |

| Matrix Metalloproteinases (MMPs) | Various, includes Arg-X-X-Arg or Lys-X-X-Arg motifs for activation | Nuclear, Mitochondrial, Vesicular, Cytoplasmic, Cytoskeletal matrix kuleuven.be | Pro-peptide activation (potentially by furin/PCs), Cellular context kuleuven.be | Intracellular proteins, apoptotic regulators, signal transducers kuleuven.be |

| Arg-gingipains (RgpA, PrtT) (P. gingivalis) | Arg-specific | Bacterial cell (Bacterioplasma, cellular residue) asm.orgresearchgate.net | Iron depletion, Nutrient limitation, Growth phase asm.orgresearchgate.net | Various bacterial proteins, host tissue factors asm.org |

The this compound motif, a specific dibasic amino acid sequence, plays a critical role as a proteolytic cleavage site in the processing of numerous precursor proteins within eukaryotic cells. This processing, primarily mediated by a family of enzymes known as proprotein convertases (PCs), is essential for generating biologically active molecules, including hormones, growth factors, and other signaling peptides. The precise cleavage at these this compound sites, often in conjunction with other basic residues, is fundamental to regulating a wide array of physiological processes.

Physiological Functions Modulated by this compound Motif Processing

The proteolytic cleavage of precursor proteins at specific this compound motifs is a crucial post-translational modification that modulates a variety of physiological functions. This processing is typically carried out by members of the subtilisin-like proprotein convertase family, which includes enzymes such as Furin, PC1/3 (also known as PC1 or PC3), and PC2 bioscientifica.comontosight.aifrontiersin.orgcapes.gov.brtaylorandfrancis.com. These enzymes reside and function within the secretory pathway of the cell, including the endoplasmic reticulum, Golgi apparatus, and secretory granules bioscientifica.comfrontiersin.orgcapes.gov.brneb.combioone.org. The cleavage events at this compound sites can lead to the activation, inactivation, or modification of protein function, impacting processes ranging from hormone regulation to developmental signaling ontosight.ai.

Endocrine Regulation: Activation of Precursor Hormones

A key function of this compound motif processing is the activation of precursor hormones within the endocrine system. Many peptide hormones and neuropeptides are synthesized as larger, inactive precursors that require limited endoproteolysis at specific basic amino acid residues, frequently pairs of arginines or lysines, to become biologically active frontiersin.orgbioone.orgjneurosci.org. Proprotein convertases, particularly PC1/3 and PC2, are the primary enzymes responsible for these crucial maturation steps in endocrine and neuroendocrine cells frontiersin.orgbioone.org.

Processing of Proinsulin and Proglucagon

The processing of proinsulin and proglucagon exemplifies the importance of this compound cleavage in endocrine regulation. In pancreatic beta-cells, proinsulin is cleaved at two paired basic sites flanking the C-peptide: an this compound site at the B-chain/C-peptide junction and a Lys-Arg site at the C-peptide/A-chain junction bioscientifica.comgoogle.com. Both PC1/3 and PC2 are involved in these cleavages, leading to the generation of mature insulin frontiersin.orgbioscientifica.comoup.compnas.org.

Proglucagon processing exhibits tissue-specific differences, dictated by the expression of different proprotein convertases oup.comfrontiersin.orgresearchgate.net. In the intestinal L-cells, PC1/3 is predominantly expressed and cleaves proglucagon at specific this compound sites, yielding multiple active peptides including Glucagon-Like Peptide-1 (GLP-1) and Glucagon-Like Peptide-2 (GLP-2), as well as glicentin and oxyntomodulin oup.comfrontiersin.orgoup.com. In contrast, pancreatic alpha-cells primarily express PC2, which cleaves proglucagon at different sites, predominantly Lys-Arg, to produce glucagon as the major active hormone oup.compnas.orgfrontiersin.orgresearchgate.net. This differential processing based on the availability of specific PCs and the presence of distinct cleavage sites, including this compound motifs, allows for the production of diverse hormones from a single precursor molecule.

| Precursor Hormone | Tissue | Primary PC(s) Involved | Key Cleavage Sites Include | Major Active Products |

| Proinsulin | Pancreatic Beta-cells | PC1/3, PC2 | This compound, Lys-Arg | Insulin, C-peptide |

| Proglucagon | Intestinal L-cells | PC1/3 | This compound | GLP-1, GLP-2, Glicentin, Oxyntomodulin |

| Proglucagon | Pancreatic Alpha-cells | PC2 | Lys-Arg | Glucagon, Glicentin-Related Pancreatic Peptide (GRPP), Intervening Peptide-1 (IP-1), Major Proglucagon Fragment (MPGF) |

Maturation of Neuroendocrine Peptides

Similar to peptide hormones, many neuroendocrine peptides undergo proteolytic maturation from larger precursors within the regulated secretory pathway of neuroendocrine cells bioone.orgjneurosci.org. This processing frequently involves cleavage at paired basic residues, including this compound motifs, mediated by proprotein convertases like PC1/3 and PC2 bioone.org. These cleavage events are essential for generating the diverse array of neuroactive peptides that regulate various physiological functions, including behavior, mood, and metabolism.

Developmental Biology: Roles in Tissue Morphogenesis and Patterning

Proper protein processing, including cleavage at this compound motifs by proprotein convertases, is fundamental for the correct development and patterning of tissues and organs ontosight.ai. While the direct involvement of this compound cleavage in specific morphogenetic events is an active area of research, the activation of numerous signaling molecules critical for development relies on PC-mediated processing. The broad statement that proper protein processing is essential for development highlights the indirect but crucial role of cleavage events at motifs like this compound in this complex biological process ontosight.ai.

Cell-Cell Communication and Receptor Activation via this compound Processing

Proteolytic processing at this compound sites also plays a significant role in cell-cell communication and the activation of cell surface receptors. Many proteins involved in these processes, such as growth factors and receptor ligands, are synthesized as inactive precursors that require cleavage by proprotein convertases to become functionally active bioscientifica.comfrontiersin.orgtaylorandfrancis.com.

Growth Factor Precursor Activation

Growth factors, which are crucial mediators of cell proliferation, differentiation, and survival, are often produced as precursor molecules that require proteolytic activation. Furin and other proprotein convertases are known to cleave various growth factor precursors at basic residue cleavage sites, including motifs containing Arg residues taylorandfrancis.comneb.com. For instance, members of the transforming growth factor-beta (TGF-beta) superfamily, such as activins and bone morphogenetic proteins (BMPs), are activated by furin cleavage at basic sites taylorandfrancis.comnih.gov. Activin A, for example, is cleaved by furin at a polybasic RRRRR motif to release the biologically active mature form taylorandfrancis.com. BMP-2 is cleaved by PCs at sites including Arg-Gln and Arg-Lys, and can also be cleaved by other proteases like FSAP at an Arg-Lys site within a basic cluster, leading to enhanced activity nih.gov. While the specific motif can vary, the principle of PC-mediated cleavage at basic residues, often involving Arg, is a conserved mechanism for activating growth factor precursors.

Cell Surface Receptor Ligand Processing

The processing of ligands that interact with cell surface receptors is another area where this compound cleavage is important. Some ligands are synthesized as transmembrane or soluble precursors that are cleaved to release the active form that can bind to its receptor. Furin, with its preference for cleavage sites like Arg-X-Lys/Arg-Arg, is involved in the processing of several receptor ligands neb.compnas.org. For example, ectodysplasin-A (EDA), a TNF ligand, is cleaved by furin at a consensus site containing Arg residues, and this cleavage is essential for its release from the cell surface and subsequent signaling through its receptor pnas.org. The precursor for the insulin receptor itself is also a substrate for furin, being processed at a tetrabasic site capes.gov.br. The Notch receptor undergoes cleavage by furin at an s1 site as part of its activation process taylorandfrancis.com. These examples highlight how the precise proteolytic cleavage at this compound or related basic motifs in precursor ligands or receptors is critical for initiating downstream signaling cascades that regulate diverse cellular functions.

Physiological Functions Modulated by Arg-arg Motif Processing

Host-Pathogen Interactions: Viral Protein Maturation and Infectivity

Proteolytic processing mediated by host cellular proteases, often targeting Arg-Arg or related polybasic motifs, is a critical step in the life cycle of many viruses researchgate.netacs.orgmdpi.com. This processing is frequently required for the maturation and activation of viral proteins, particularly envelope glycoproteins, which are essential for viral entry into host cells and subsequent infectivity researchgate.netacs.orgbiorxiv.orgasm.orgnih.govasm.org.

Cleavage of Viral Envelope Glycoproteins

Many viral envelope glycoproteins are synthesized as inactive precursors that require proteolytic cleavage by cellular endoproteases to become functional acs.orgbiorxiv.org. This cleavage typically occurs at consensus motifs rich in basic residues, including this compound acs.orgasm.orgasm.org. Proprotein convertases, especially furin, are the primary enzymes responsible for cleaving the precursors of numerous viral glycoproteins across diverse viral families, such as Retroviridae, Coronaviridae, Orthomyxoviridae, and Flaviviridae researchgate.netasm.orgbiorxiv.orgnih.govasm.org.

A common cleavage motif recognized by furin and other PCs is the Arg-X-Lys/Arg-Arg sequence, where cleavage occurs after the C-terminal arginine residue neb.combioscientifica.comresearchgate.netnih.govfrontiersin.orgresearchgate.net. The presence of basic residues at the P1 and P4 positions relative to the cleavage site is particularly important for efficient furin activity neb.compnas.org.

Examples of viral envelope glycoproteins processed at Arg-rich sites include:

HIV-1 gp160: The precursor glycoprotein gp160 of Human Immunodeficiency Virus type 1 (HIV-1) is cleaved by cellular proteases, including furin, into the functional gp120 and gp41 subunits biorxiv.orgnih.govasm.org. This cleavage occurs at a site containing several arginine and lysine residues, conforming to the Arg-X-Lys/Arg-Arg consensus acs.orgasm.orgnih.gov. Mutations in this cleavage sequence can significantly reduce precursor cleavage and viral infectivity asm.org.

SARS-CoV-2 Spike (S) protein: The Spike protein of SARS-CoV-2 contains a unique multibasic cleavage site (this compound-Ala-Arg, RRAR) between the S1 and S2 subunits nih.govbiorxiv.org. This site is recognized and cleaved by furin and other cellular proteases, which is important for priming the S protein for subsequent cleavage by proteases like TMPRSS2 and facilitating viral entry nih.govbiorxiv.org. While furin cleavage promotes infection, it may not be strictly essential, as other proteases can contribute to processing nih.gov.

Influenza Virus Hemagglutinin (HA): The hemagglutinin protein of virulent avian influenza viruses is cleaved by intracellular proteases at sites containing multiple basic amino acids, including Arg residues asm.orgmicrobiologyresearch.org. The presence of a polybasic cleavage site is a key determinant of high pathogenicity, allowing for systemic spread of the virus microbiologyresearch.orgmdpi.com.

MERS-CoV Spike (S) protein: The Spike protein of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) also contains RXXR motifs at the S1/S2 boundary that are processed by proprotein convertases, including furin oup.com. Mutation of these sites can reduce S protein cleavage oup.com.

Tick-borne encephalitis virus (TBEV) prM protein: The prM protein of TBEV is processed by furin at a site containing an Arg-X-Arg-Arg motif asm.org. Deletion of an Arg residue from this site can abolish natural proteolytic activation and result in the production of non-infectious particles unless exogenous proteases are added asm.org.

The efficiency of cleavage at Arg-rich motifs can be influenced by the surrounding amino acid sequence and the protein's tertiary structure neb.comacs.org. Variations in these cleavage sites allow furin to process a wide range of substrates researchgate.net.

Modulation of Pathogen Entry and Replication Mechanisms

The proteolytic cleavage of viral proteins at this compound or related motifs is frequently a prerequisite for conformational changes necessary for viral entry into host cells acs.orgbiorxiv.orgnih.gov. Cleavage of envelope glycoproteins, for instance, can expose fusion peptides or trigger the machinery required for membrane fusion acs.orgbiorxiv.org.

The dependence on host cellular proteases for this activation means that the expression and localization of these proteases in host tissues can influence viral tropism and pathogenesis mdpi.com. Viruses with cleavage sites recognized by widely expressed proteases like furin can often infect a broader range of cell types and tissues, potentially leading to more systemic infections biorxiv.orgmdpi.com.

Beyond envelope glycoproteins, Arg-rich motifs in other viral proteins can also play roles in the viral life cycle. For example, Arg-rich regions in some viral proteins are involved in RNA binding, which can be important for viral replication csic.es. Additionally, some viruses utilize Arg-Gly-Asp (RGD) motifs to interact with host cell integrins, facilitating viral entry mdpi.comnih.govresearchgate.netmdpi.com. While distinct from the this compound cleavage sites, these examples highlight the diverse functional roles that arginine-rich sequences can play in host-pathogen interactions.

Mutations within the Arg-rich cleavage motifs of viral proteins can have significant consequences for viral infectivity and replication asm.orgmicrobiologyresearch.orgoup.compnas.orgasm.orgasm.org. Blocking or reducing cleavage can impair viral entry, assembly, or release, thereby attenuating the virus asm.orgasm.org. This dependence on host protease processing makes these enzymes and their recognition sites potential targets for antiviral therapies researchgate.netnih.govbiorxiv.org.

The following table summarizes some of the key proteins and enzymes discussed in relation to the this compound motif and its processing in host-pathogen interactions:

| Compound Name | PubChem CID (where applicable) | Role in Host-Pathogen Interaction |

| This compound (dipeptide) | 108105 | Constituent of protein cleavage motifs |

| Furin | - | Host protease that cleaves proteins at polybasic sites, including Arg-X-Lys/Arg-Arg motifs neb.combioscientifica.comresearchgate.net. Essential for activating many viral glycoproteins researchgate.net. |

| HIV-1 gp160 | - | Precursor glycoprotein of HIV-1, cleaved at an Arg-rich site by furin and other PCs to form gp120 and gp41 biorxiv.orgnih.gov. |

| HIV-1 gp120 | - | Exterior subunit of HIV-1 envelope glycoprotein, involved in receptor binding acs.orgbiorxiv.org. Formed by cleavage of gp160. |

| HIV-1 gp41 | - | Transmembrane subunit of HIV-1 envelope glycoprotein, mediates membrane fusion acs.orgbiorxiv.org. Formed by cleavage of gp160. |

| SARS-CoV-2 Spike (S) protein | - | Viral envelope glycoprotein, cleaved at a multibasic Arg-rich site (RRAR) by furin and other proteases to facilitate entry nih.govbiorxiv.org. |

| Influenza Virus Hemagglutinin (HA) | - | Viral envelope glycoprotein, cleaved at polybasic Arg-rich sites in virulent strains, crucial for infectivity and pathogenesis asm.orgmicrobiologyresearch.org. |

| Proprotein Convertase 6 (PC6) | - | Host protease involved in processing of various protein precursors, including some viral glycoproteins acs.orgoup.com. |

| Proprotein Convertase 7 (PC7) | - | Host protease involved in processing of various protein precursors, including some viral glycoproteins acs.org. |

| PACE4 | - | Host protease involved in processing of various protein precursors, including some viral glycoproteins frontiersin.orgacs.org. |

| Trypsin | - | Serine protease capable of cleaving after basic residues (Lys or Arg), can activate some viral proteins experimentally or in specific contexts asm.orgasm.org. |

| TMPRSS2 | - | Host serine protease involved in the activation cleavage of viral glycoproteins, including SARS-CoV-2 S protein nih.govbiorxiv.orgmdpi.com. Cleaves at monobasic or accessible sites mdpi.com. |

| MERS-CoV Spike (S) protein | - | Viral envelope glycoprotein, contains RXXR motifs processed by proprotein convertases oup.com. |

| Infectious bronchitis virus (IBV) S protein | - | Coronavirus spike protein cleaved at furin sites (RRFRR and RRRR), important for entry and syncytium formation asm.org. |

| Tick-borne encephalitis virus (TBEV) prM protein | - | Viral protein processed by furin at an Arg-rich site, essential for producing infectious particles asm.org. |

| Rous sarcoma virus glycoprotein precursor | - | Viral glycoprotein precursor cleaved at an this compound-Lys-Arg site asm.orgnih.gov. |

Data Table: Examples of Viral Proteins with Arg-Rich Cleavage Motifs and Associated Proteases

| Virus | Protein | Cleavage Motif Example | Primary Processing Protease(s) | Role in Viral Life Cycle | Source |

| HIV-1 | gp160 | Arg-Glu-Lys-Arg asm.org | Furin, other PCs biorxiv.orgnih.gov | Maturation into gp120/gp41, essential for entry biorxiv.orgnih.gov | biorxiv.orgasm.orgnih.gov |

| SARS-CoV-2 | Spike (S) | This compound-Ala-Arg (RRAR) nih.gov | Furin, other PCs nih.govbiorxiv.org | Priming for entry, membrane fusion nih.govbiorxiv.org | nih.govbiorxiv.org |

| Influenza Virus (virulent) | Hemagglutinin (HA) | Polybasic Arg-rich microbiologyresearch.org | Intracellular proteases microbiologyresearch.org | Activation for entry, determinant of pathogenicity microbiologyresearch.orgmdpi.com | microbiologyresearch.orgmdpi.com |

| MERS-CoV | Spike (S) | RXXR motifs oup.com | Proprotein Convertases oup.com | Cleavage at S1/S2 boundary oup.com | oup.com |

| IBV | S protein | RRFRR, RRRR asm.org | Furin asm.org | Viral entry, syncytium formation asm.org | asm.org |

| TBEV | prM protein | Arg-X-Arg-Arg asm.org | Furin asm.org | Maturation of infectious particles asm.org | asm.org |

| Rous sarcoma virus | Glycoprotein precursor | This compound-Lys-Arg asm.orgnih.gov | Cellular endopeptidase nih.gov | Processing to mature glycoproteins asm.orgnih.gov | asm.orgnih.gov |

Note: PubChem CIDs are provided for specific chemical compounds like the dipeptide this compound. For complex biological macromolecules like proteins and enzymes, a single PubChem CID for the entire entity is generally not applicable in the same way; their identities are defined by their amino acid sequences and structures.

Pathophysiological Consequences of Dysregulated Arg-arg Motif Processing

Metabolic Homeostasis Disorders Linked to Arg-Arg Processing Dysregulation

Aberrant processing of proteins containing this compound motifs is linked to disruptions in metabolic homeostasis. ontosight.ai Enzymes like PC1/3 and CPE play significant roles in processing precursor proteins involved in metabolic regulation. Mutations in the gene encoding PC1/3 (PCSK1), for instance, have been associated with metabolic and endocrine disorders. bioscientifica.comoup.com

Processing of proinsulin, the precursor to insulin, involves cleavage at specific dibasic sites, including Arg31-Arg32, by proprotein convertases PC1/3 and PC2. nih.gov Subsequent removal of these dibasic amino acids by carboxypeptidase E (CPE) is necessary for the maturation of insulin. nih.gov Dysfunctional processing of proinsulin due to impaired enzymatic activity can lead to reduced production of mature insulin, contributing to diabetes mellitus. Mutations affecting the processing of the insulin receptor, which also contains conserved motifs, have been shown to impair its proteolytic processing and intracellular transport, potentially impacting insulin signaling. nih.gov Furin, another enzyme that cleaves at Arg-X-Lys/Arg-Arg motifs, is also involved in the maturation of the insulin pro-receptor, and altered furin levels may play a compensatory role in metabolic diseases. researchgate.net Studies involving engineered proinsulin with modified cleavage sites, including this compound sequences recognized by furin, highlight the importance of precise processing for achieving hypoglycemic effects. bioscientifica.comoup.com

Dysregulation of protein processing has been identified as a contributing factor to obesity. ontosight.ai Mutations in PC1/3, an enzyme that cleaves at this compound sites, are associated with obesity. bioscientifica.comoup.com Studies in mice lacking CPE, which removes C-terminal basic residues like this compound, show increased levels of processing intermediates and a link to obesity, suggesting that defective processing of certain peptides may contribute to this condition. researchgate.net Furthermore, a secreted protein, C12ORF39 (SPX), containing a Gly-Arg-Arg motif, has been linked to obesity, with abnormalities in its expression associated with both childhood and adult forms of the disease. researchgate.net

Oncogenesis and Tumor Progression via Aberrant this compound Motif Processing

Aberrant processing of proteins at this compound motifs can contribute to the development and progression of cancer. ontosight.ai Proprotein convertases, including furin, which recognize and cleave at Arg-X-Lys/Arg-Arg sites, are implicated in various aspects of tumor biology. bioscientifica.comneb.comresearchgate.net

Overexpression of furin, an enzyme that processes substrates at this compound motifs, has been observed in several human tumors and is correlated with enhanced invasive potential of cancer cells. nih.gov Furin can process and activate various cancer-associated proteins, including growth factors and their receptors, which can promote cancer cell proliferation. nih.gov The precise cleavage of these substrates at this compound or related dibasic sites is crucial for their activation and subsequent roles in driving tumor growth and metastasis.

While research on this compound motif cleavage directly within the tumor microenvironment is evolving, the enzymes responsible for this processing, such as furin, are known to process substrates that can influence the tumor microenvironment. Furin's ability to activate growth factors and receptors nih.gov can indirectly impact the complex cellular interactions and signaling within the tumor microenvironment that promote tumor growth and spread. Further research is needed to fully elucidate the specific roles of this compound motif processing in directly modulating the dynamics of the tumor microenvironment.

Advanced Research Methodologies for Arg-arg Motif Analysis

Proteomic Profiling and Identification of Novel Arg-Arg Cleavage Sites

Proteomic approaches are essential for the global identification of protein cleavage events and the discovery of novel this compound cleavage sites within complex biological samples. Techniques focusing on the enrichment and identification of protein N-termini are particularly valuable, as a proteolytic cleavage event generates a new N-terminus. Methods like N-terminalomics by chemical labeling of the α-amine of proteins (N-CLAP) allow for the selective labeling and capture of N-terminal peptides, which can then be analyzed by tandem mass spectrometry (MS/MS). nih.gov By comparing the identified N-termini in different conditions (e.g., in the presence or absence of specific convertases or inhibitors), researchers can pinpoint cleavage sites.

Proteomic identification of protease cleavage sites (PICS) is another method utilized for specificity profiling. wikipedia.orgnih.gov Studies employing such techniques have revealed that a significant majority of identified cleavage sites occur after Lys or Arg residues at the P1 position (the residue immediately preceding the cleavage site). nih.gov While Arg-C protease specifically cleaves at the C-terminal side of arginine residues, its application in proteomic analysis can help identify arginine-terminated peptides, providing insights into potential this compound cleavage events when followed by another Arg. genecards.org The complexity of identifying arginylation sites, often occurring on protein N-termini after proteolytic cleavage, further underscores the need for sophisticated proteomic platforms. mdpi.com

Site-Directed Mutagenesis and Functional Characterization of this compound Motifs

Site-directed mutagenesis is a powerful tool for investigating the functional importance of specific Arg residues within potential proprotein convertase cleavage sites. By introducing mutations that alter or remove Arg residues in a candidate cleavage motif, researchers can assess the impact on protein processing and activity. Studies using this technique have been instrumental in determining the criticality of Arg residues at specific positions (e.g., P1, P2, P4) within convertase recognition sequences. nih.govuniprot.orguni-freiburg.degenecards.org

Functional characterization following mutagenesis often involves expressing the wild-type and mutant proteins in cell lines and analyzing their processing by endogenous or co-expressed proprotein convertases. This allows researchers to confirm whether a specific this compound motif is indeed a cleavage site and to understand the contribution of each Arg residue to the efficiency and specificity of the cleavage. uni-freiburg.de For example, mutagenesis studies have investigated the impact of amino acid substitutions around the cleavage site on the processing of various precursor proteins by different proprotein convertases like furin, PACE4, PC5, and PC7. uni-freiburg.de

In Vitro and In Vivo Assays for Proprotein Convertase Activity on this compound Substrates

A variety of in vitro and in vivo assays are used to directly measure the activity of proprotein convertases on substrates containing this compound motifs. In vitro assays often utilize purified convertases and synthetic peptides or recombinant proteins containing the putative cleavage site. Fluorogenic substrates, where cleavage releases a fluorescent molecule, are commonly used for real-time monitoring and kinetic analysis of convertase activity. usbio.net For instance, substrates like Cbz-Arg-Ser-Lys-Arg-MCA have been used to assess PC2 activity. usbio.net These assays can determine kinetic parameters such as Km and Vmax, providing quantitative data on the efficiency of cleavage at specific this compound sites.

Cell-based assays (in vivo or ex vivo) involve expressing the substrate protein, and sometimes the convertase of interest, in cultured cells. Cleavage can be assessed by analyzing the size of the processed protein products using techniques like Western blotting or by measuring the biological activity of the cleaved product. nih.govuni-freiburg.deguidetomalariapharmacology.org The use of proprotein convertase inhibitors, some of which target multiple convertases or have varying specificity profiles, can help to implicate specific enzymes in the processing of this compound containing substrates in cellular contexts. uniprot.orggenecards.orgguidetomalariapharmacology.orgscispace.com Studies using these assays have demonstrated the processing of various proproteins, such as pro-EGF, pro-vWF, proVEGF-C, and prodynorphin, at sites that often include this compound motifs, by different PCs like furin, PC5, PC7, and PC2. nih.govuni-freiburg.deusbio.netguidetomalariapharmacology.org

Structural Biology Techniques for Convertase-Arg-Arg Substrate Complex Elucidation

Structural biology techniques provide high-resolution insights into the three-dimensional structures of proprotein convertases and their complexes with substrates or inhibitors, revealing the molecular basis for recognition and cleavage of this compound motifs.

X-ray Crystallography

X-ray crystallography has been a cornerstone of structural biology for decades, providing atomic-resolution structures of proteins and protein complexes. neobioscience.com24hquangcao.comnih.govwikipedia.org This technique requires the crystallization of the protein or complex of interest. 24hquangcao.com By solving the crystal structures of proprotein convertases, alone or in complex with peptide inhibitors mimicking cleavage sites, researchers can visualize the active site architecture and the interactions between the enzyme and residues around the cleavage site, including this compound motifs. While direct crystal structures of convertases bound to full-length protein substrates containing this compound may be challenging to obtain due to the size and flexibility of substrates, co-crystallization with peptide mimetics can provide valuable information about the enzyme's substrate binding pocket and the precise positioning of Arg residues within it. wikipedia.org

Bioinformatics Approaches for this compound Motif Prediction and Cleavage Site Analysis

Bioinformatics plays a crucial role in identifying potential this compound cleavage sites within protein sequences and predicting which proprotein convertases might be responsible for the cleavage. Computational tools and algorithms are developed based on known cleavage site data from experimental studies.

Therapeutic Strategies Targeting Arg-arg Specific Protein Processing

Development of Small Molecule Inhibitors of Proprotein Convertases

The development of small molecule inhibitors targeting proprotein convertases has emerged as a significant therapeutic strategy to modulate Arg-Arg specific protein processing. These inhibitors aim to block the enzymatic activity of PCs, thereby preventing the cleavage and activation of their substrates. Various classes of organic compounds, including peptides, peptidomimetics, and non-peptidic molecules, have been synthesized and evaluated for their inhibitory potential. fishersci.ca

Peptide-based inhibitors, often mimicking the natural cleavage sites, have been developed. For instance, Decanoyl-RVKR-CMK, a cell-permeable tetrapeptide, has been shown to inhibit the activity of several proprotein convertases, including furin. bpsbioscience.com This inhibitor has demonstrated the ability to block the cleavage of viral spike proteins, such as those from SARS-CoV-2, and has shown antiviral effects in vitro. Another example is MI-1148, a tripeptide-based compound reported as a potent inhibitor of furin with antiviral properties against certain viruses. guidetopharmacology.orgnih.gov

The design of PC inhibitors often focuses on the enzyme's active site, which recognizes the basic residues in the substrate. fishersci.ca Studies have explored modifications to peptide backbones and the incorporation of non-natural amino acids or chemical groups to enhance potency, selectivity, and pharmacokinetic properties. For example, the replacement of arginine by canavanine in some inhibitors has been explored, leading to compounds with potent antiviral activity and potentially reduced toxicity compared to arginine-derived analogues. uni.lu

Bioengineered proteins, such as modified serpins like alpha1-antitrypsin Portland (alpha1-PDX), also represent a class of PC inhibitors, particularly targeting furin. fishersci.canih.gov These protein-based inhibitors can offer high specificity. nih.gov

Research findings have highlighted the potential of small molecule inhibitors in various disease models. Inhibition of furin has shown promise in reducing tumor growth and invasiveness in some cancer cell lines and in blocking the activation of bacterial toxins and viral glycoproteins essential for pathogenesis. nih.govnih.govwikipedia.org

Gene Editing Approaches to Modulate this compound Motif Recognition and Cleavage

Gene editing technologies offer a distinct approach to modulate this compound specific protein processing by targeting the genetic level. Strategies can involve altering the PC genes themselves, modifying the this compound cleavage sites in substrate proteins, or influencing the expression of these enzymes.

CRISPR-Cas systems, widely used for gene editing, can be programmed to target specific DNA sequences. wikipedia.orgzenodo.org This technology could potentially be used to introduce mutations in the genes encoding proprotein convertases to reduce their expression or alter their substrate specificity. wikipedia.org Alternatively, gene editing could be employed to modify the this compound motifs within the genes of PC substrate proteins, thereby preventing or altering their cleavage. nih.gov

Studies on gene editing, particularly with Cas9, have revealed the importance of specific residues, including arginines and lysines, in the enzyme's interaction with DNA and its cleavage activity. wikipedia.orgumich.edu While these studies primarily focus on DNA cleavage by nucleases, the principles of targeted genetic modification can be applied to the genes involved in protein processing.

Strategies for Restoring Physiological this compound Processing in Disease States

In various disease states, the physiological processing of proteins at this compound sites can be disrupted, contributing to pathology. Strategies aimed at restoring this processing involve either inhibiting aberrant cleavage or enhancing deficient processing.

Diseases linked to dysregulated this compound processing often involve the altered activity or expression of proprotein convertases. For example, in certain cancers, increased PC activity can lead to the over-activation of growth factors and pro-metastatic proteins. fishersci.canih.gov In infectious diseases, host PCs are often hijacked by pathogens to activate viral or bacterial proteins essential for infection. fishersci.canih.gov Familial British dementia and familial Danish dementia are types of amyloid dementia where furin plays a crucial role. metabolomicsworkbench.org X-linked hypohidrotic ectodermal dysplasia (XLHED) is a disorder linked to mutations within a furin consensus sequence in the ectodysplasin-A protein, blocking its proteolytic release and causing the disease. nih.gov

Restoring physiological processing in these contexts could involve using inhibitors to reduce excessive PC activity, as discussed in Section 6.1. nih.gov Conversely, in cases where processing is deficient, strategies might explore ways to enhance PC activity or expression, although this is a less explored area compared to inhibition.

Another approach could involve addressing underlying cellular conditions that affect PC function, such as alterations in pH or calcium concentration within the secretory pathway, as PC activity is calcium-dependent and influenced by pH. metabolomicsworkbench.orgchem960.com

The complexity of PC substrates and the involvement of multiple convertases in processing can pose challenges in selectively restoring processing in disease states without affecting normal cellular functions. fishersci.ca

Implications for Rational Drug Design and Targeted Delivery Systems

The targeting of this compound specific protein processing has significant implications for rational drug design and the development of targeted delivery systems. Rational drug design approaches leverage structural and mechanistic information about PCs and their substrates to design inhibitors with improved potency, selectivity, and pharmacokinetic profiles. scispace.com

Understanding the substrate specificity and binding pockets of different PCs is crucial for designing selective inhibitors. guidetopharmacology.orgwikipedia.org Rational design can involve modifying existing inhibitor scaffolds or designing novel molecules that precisely fit into the active site or allosteric sites of the target PC. Computational methods, such as molecular docking and simulations, play a vital role in predicting inhibitor binding affinity and identifying potential off-target interactions. scispace.com

Targeted delivery systems are essential to ensure that modulators of this compound processing reach the desired site of action, particularly in specific tissues or cells affected by disease. This is especially important for inhibitors that may have off-target effects if distributed systemically. Nanoparticle-based delivery systems, liposomes, and conjugation of inhibitors to targeting ligands (e.g., antibodies or peptides that bind to receptors on target cells) are being explored for this purpose.

Targeted delivery can enhance the concentration of the modulator at the disease site, reduce exposure to healthy tissues, and potentially improve cellular uptake. This is particularly relevant for diseases like cancer or viral infections where specific cells or tissues are primarily affected by aberrant this compound processing. nih.govnih.gov

Preclinical and Clinical Evaluation of this compound Processing Modulators

The preclinical and clinical evaluation of therapeutic modulators targeting this compound specific protein processing is a critical step in translating these strategies into clinical applications. Preclinical studies involve in vitro and in vivo testing to assess the efficacy, safety, and pharmacokinetic properties of potential drug candidates.

In vitro studies typically involve enzymatic assays to measure the inhibitory potency of compounds against specific PCs and cell-based assays to evaluate their ability to block the processing of relevant protein substrates. wikipedia.org Cell culture models are used to assess the impact of modulators on cellular processes influenced by PC activity, such as viral entry, toxin activation, or cell proliferation. nih.govnih.govuni.lu

Animal models are crucial for evaluating the efficacy and safety of modulators in a living system. These models can include genetically modified animals with altered PC expression or activity, or disease models where aberrant this compound processing plays a role. uni.lu Preclinical studies in animal models provide data on drug distribution, metabolism, excretion, and potential toxicity.

Clinical evaluation involves testing promising candidates in human subjects. While the search results provide limited specific details on clinical trials solely focused on this compound processing modulators, they indicate that some PC inhibitors, particularly furin inhibitors, have advanced to preclinical and even clinical trial stages for diseases like cancer and infectious diseases. nih.gov For example, some furin inhibitors have been evaluated for their potential as broad-spectrum antivirals. uni.lu

Q & A

Q. What are the standard analytical methods for characterizing Arg-arg purity and structural integrity?

To ensure the reliability of experimental results, researchers should employ high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) is recommended for molecular weight validation. Cross-referencing results with established databases (e.g., PubChem) and adhering to protocols in peer-reviewed literature ensures methodological rigor .

Q. How should researchers design initial experiments to evaluate this compound’s enzymatic interactions?

Begin with in vitro assays using controlled buffer conditions (pH, temperature) and spectrophotometric methods to monitor substrate cleavage kinetics. Include positive/negative controls (e.g., known protease inhibitors) to validate assay specificity. Pilot studies should optimize substrate concentration ranges and reaction times to avoid saturation effects .

Q. What criteria should guide literature reviews for this compound-related studies?

Prioritize primary sources from reputable journals (e.g., Analytical Chemistry) and use advanced search operators in Google Scholar (e.g., "this compound" AND "kinetics") to filter results by year, author, and methodology. Exclude non-peer-reviewed platforms like .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound activity data across different experimental models?

Conduct a meta-analysis to identify variables such as buffer composition, enzyme isoforms, or assay detection limits. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Replicate conflicting experiments under standardized conditions and apply sensitivity analysis to isolate confounding factors .

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

Pre-test storage conditions (e.g., lyophilization vs. cryopreservation) and incorporate stabilizing agents like glycerol or protease inhibitors. Monitor degradation via periodic HPLC checks. For real-time activity tracking, consider fluorescently tagged derivatives while validating that modifications do not alter substrate specificity .

Q. How should researchers integrate this compound into complex proteomic studies while minimizing cross-reactivity?

Use affinity purification coupled with tandem MS (AP-MS) to identify binding partners. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Include knockdown/knockout models to confirm functional relevance and control for off-target effects .

Methodological Guidance

Q. What frameworks ensure ethical data collection and reproducibility in this compound research?

Follow GDPR-compliant documentation (e.g., clear consent forms, data anonymization) and maintain detailed lab notebooks with raw data, instrument settings, and version-controlled protocols. Share datasets via repositories like Zenodo to enhance transparency .

Q. How to structure a research paper on this compound for high-impact journals?

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

Use nonlinear regression (e.g., Hill equation) to calculate IC50/EC50 values. Report confidence intervals and R² values for model fit. For multiplex assays, apply Bonferroni correction to mitigate Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.